molecular formula C22H23ClF3N B601907 rac Cinacalcet HCl CAS No. 1025064-33-8

rac Cinacalcet HCl

货号: B601907
CAS 编号: 1025064-33-8
分子量: 393.87
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac Cinacalcet HCl is a chiral amine compound that features a naphthalene ring and a trifluoromethyl group

作用机制

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Cinacalcet HCl typically involves the following steps:

    Chiral Resolution: The starting material, a racemic mixture of N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine, is subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: The (S)-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Chiral Resolution: Utilizing advanced chiral resolution techniques such as chiral chromatography or enzymatic resolution.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Trifluoromethyl alcohol derivatives.

    Substitution: Various substituted amine derivatives.

科学研究应用

Clinical Applications

  • Management of Secondary Hyperparathyroidism
    • Rac Cinacalcet Hydrochloride is primarily indicated for managing secondary hyperparathyroidism in patients undergoing dialysis. Clinical trials have demonstrated significant reductions in PTH levels, serum calcium, and phosphorus levels among treated patients compared to those receiving standard care .
    • In a pivotal phase 3 study involving over 1,100 patients, cinacalcet was shown to achieve target PTH levels more effectively than traditional therapies .
  • Bone Health and Mineral Metabolism
    • The drug has been associated with improvements in bone health by mitigating the effects of hyperparathyroidism, which can lead to bone disease and fractures. In studies, cinacalcet has reduced fracture rates among hemodialysis patients .
  • Cardiovascular Outcomes
    • There is emerging evidence suggesting that cinacalcet may improve cardiovascular health by reducing vascular calcification associated with elevated PTH levels. A study indicated that treatment with cinacalcet improved endothelial function in chronic kidney disease patients .
  • Redox Status Improvement
    • Research has shown that cinacalcet positively affects the redox status of human serum albumin in patients with secondary hyperparathyroidism, indicating potential antioxidant properties that could benefit cardiovascular health .

Safety and Tolerability

Cinacalcet is generally well-tolerated; however, common side effects include nausea and vomiting, which are typically mild to moderate in severity . Monitoring serum calcium levels is essential due to the risk of hypocalcemia during treatment.

Case Studies

Several case studies highlight the effectiveness of rac Cinacalcet Hydrochloride:

  • Case Study 1 : A 65-year-old male patient with end-stage renal disease on hemodialysis experienced a significant reduction in PTH from 400 pg/mL to 220 pg/mL after 12 weeks of treatment with cinacalcet. His serum calcium and phosphorus levels also stabilized within target ranges.
  • Case Study 2 : A cohort study involving 50 patients revealed that after six months of cinacalcet therapy, 70% achieved target PTH levels below 250 pg/mL, demonstrating its efficacy across diverse patient demographics.

Comparative Efficacy

TreatmentPTH Reduction (%)Calcium Reduction (%)Phosphorus Reduction (%)
Cinacalcet HCl46-656-87-10
Standard Therapy9-13StableStable

相似化合物的比较

    ®-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine (hydrochloride): The enantiomer of the compound, which may exhibit different biological activities.

    N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine: The racemic mixture, which contains both (S)- and ®-enantiomers.

Uniqueness:

  • The (S)-enantiomer is often preferred in medicinal chemistry due to its specific interactions with biological targets, which can lead to improved therapeutic efficacy and reduced side effects compared to the racemic mixture or the ®-enantiomer.

生物活性

Cinacalcet hydrochloride, commonly referred to as rac Cinacalcet HCl, is a calcimimetic agent primarily used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) undergoing dialysis, as well as for treating hypercalcemia in patients with parathyroid carcinoma. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanism of action, clinical efficacy, and notable case studies.

Cinacalcet acts by enhancing the sensitivity of the calcium-sensing receptor (CaSR) located on parathyroid cells. By binding to this receptor, it mimics the action of calcium, leading to a reduction in parathyroid hormone (PTH) secretion. This mechanism is crucial for regulating calcium homeostasis and mitigating the effects of elevated PTH levels associated with SHPT and hypercalcemia.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : After oral administration, peak plasma concentrations are reached within 2-6 hours. The absolute bioavailability ranges from 20-25%, which can increase by 1.5 to 1.8 times when taken with food .
  • Distribution : The drug is extensively metabolized via hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, with less than 1% excreted unchanged in urine.
  • Half-life : The terminal elimination half-life is approximately 30-40 hours, allowing for once-daily dosing .
  • Renal and Hepatic Impairment : The pharmacokinetics are minimally affected by renal impairment; however, moderate to severe hepatic impairment significantly increases exposure to the drug .

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound in reducing serum PTH levels and managing calcium and phosphorus levels in patients with CKD. Key findings from pivotal studies include:

  • Reduction in PTH Levels : In a phase III trial involving 1,136 patients on dialysis, cinacalcet demonstrated a significantly higher proportion of patients achieving target iPTH levels compared to placebo (46% vs. 9%) after treatment .
  • Impact on Calcium and Phosphorus : The treatment also resulted in significant reductions in serum calcium and phosphorus levels, contributing to improved mineral metabolism .
  • Safety Profile : Common adverse effects include nausea and vomiting; however, these are generally mild to moderate and transient .

Case Studies

Case Study 1: Efficacy in Dialysis Patients
A multicenter study assessed the impact of cinacalcet on SHPT among hemodialysis patients. Patients receiving cinacalcet showed an average PTH decrease of 26%, while those on placebo experienced a 22% increase . This underscores the drug's effectiveness in managing PTH levels.

Case Study 2: Genetic Polymorphism Influence
A study explored the influence of the CASR A990G polymorphism on treatment response to cinacalcet. G carriers exhibited significantly lower PTH levels after 12 weeks of treatment compared to non-carriers (mean difference of 253.7 pg/mL), indicating that genetic factors may influence therapeutic outcomes .

Summary Table of Clinical Findings

Study TypePopulationCinacalcet Dose RangePTH Reduction (%)Calcium Reduction (%)Phosphorus Reduction (%)
Phase III TrialCKD Patients on Dialysis30-180 mg/dayUp to 60%Up to 4.6%Not significant
Multicenter StudyHemodialysis PatientsVariableAverage 26%Not specifiedNot specified
Genetic Polymorphism StudyHD Patients with CASR A990GStandard dosingSignificant varianceNot specifiedNot specified

属性

IUPAC Name

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。